molecular formula C12H23NO B7937781 Cyclohexanone, 4-(dipropylamino)- CAS No. 106332-42-7

Cyclohexanone, 4-(dipropylamino)-

Cat. No.: B7937781
CAS No.: 106332-42-7
M. Wt: 197.32 g/mol
InChI Key: BIZQSKGTYNMQPL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(dipropylamino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-3-9-13(10-4-2)11-5-7-12(14)8-6-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQSKGTYNMQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451263
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106332-42-7
Record name Cyclohexanone, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 4-(dipropylamino)- typically involves the reaction of cyclohexanone with dipropylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of Cyclohexanone, 4-(dipropylamino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced catalytic systems and separation techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, 4-(dipropylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Synthetic Routes

Method Reagents Conditions
Reductive AminationCyclohexanone + DipropylamineAcidic/Basic Catalysis
OxidationPotassium PermanganateVaries (temperature/solvent)
ReductionSodium BorohydrideControlled Environment

Chemistry

Cyclohexanone, 4-(dipropylamino)- serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations including oxidation and reduction reactions. For instance, it can be oxidized to yield ketones or carboxylic acids, and reduced to form alcohols.

Biology

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate that the dipropylamino group enhances its reactivity with enzymes and receptors, suggesting potential applications in pharmacology . For example, compounds derived from cyclohexanone structures have shown promise as anti-inflammatory agents by inhibiting proinflammatory cytokine production in vitro and in vivo .

Medicine

The therapeutic potential of Cyclohexanone, 4-(dipropylamino)- is being investigated for its analgesic properties. Its structural analogs have been reported to exhibit efficacy as nociceptin/orphanin FQ peptide receptor agonists, which could provide new avenues for pain management without the side effects associated with traditional opioids. In particular, derivatives have demonstrated significant potency in preclinical models of acute and neuropathic pain .

Industry

In industrial applications, Cyclohexanone, 4-(dipropylamino)- is utilized in the production of polymers and resins. Its role as a reagent in various chemical processes highlights its versatility and importance in manufacturing settings.

Case Study 1: Anti-inflammatory Activity

A study focused on a novel compound related to cyclohexanone derivatives demonstrated significant inhibition of inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. In vivo tests showed that this compound reduced mortality rates in endotoxemic mice models by attenuating lung histopathology and inflammatory pain responses . This underscores the potential of cyclohexanone derivatives in treating inflammatory diseases.

Case Study 2: Analgesic Properties

Research into spiroether compounds derived from cyclohexanone indicated strong efficacy as analgesics in rodent models of pain. These compounds exhibited favorable pharmacokinetic properties and lower side effects compared to traditional opioids, suggesting that cyclohexanone derivatives could revolutionize pain management strategies .

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-(dipropylamino)- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(Dipropylamino)cyclohexan-1-one
  • CAS Registry Number : 106332-42-7
  • Molecular Formula: C₁₂H₂₃NO
  • Molecular Weight : 197.317 g/mol
  • Hydrogen Bonding: 0 H-bond donors, 2 H-bond acceptors .
  • Commercial Availability : 2 suppliers listed .

Structural Features: The compound consists of a cyclohexanone backbone substituted at the 4-position with a dipropylamino group (-N(C₃H₇)₂). The ketone group at position 1 contributes to its polarity, while the bulky dipropylamino substituent enhances lipophilicity.

Comparison with Similar Cyclohexanone Derivatives

Structural and Physicochemical Properties

The following table compares 4-(dipropylamino)cyclohexanone with structurally related cyclohexanone derivatives containing amino or alkylamino substituents:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Substituents Suppliers
4-(Dipropylamino)cyclohexanone 106332-42-7 C₁₂H₂₃NO 197.32 0 / 2 Dipropylamino 2
4-(Ethylamino)cyclohexanone 147009-36-7 C₈H₁₅NO 141.21 1 / 2 Ethylamino 0
4-(Methylamino)cyclohexanone hydrochloride 1260794-25-9 C₇H₁₄ClNO 163.65 2 / 2 Methylamino (+ HCl salt) 3
4-(3-Phenylpropylamino)cyclohexanone 170151-06-1 C₁₅H₂₁NO 231.33 1 / 2 3-Phenylpropylamino 0
4-(Ethylmethylamino)cyclohexanone 867356-23-8 C₁₀H₁₉NO 169.27 0 / 2 Ethylmethylamino Not listed

Key Observations :

Substituent Effects: Lipophilicity: Bulky alkyl groups (e.g., dipropylamino) increase hydrophobicity compared to smaller substituents like ethylamino or methylamino. This impacts solubility in polar solvents . Hydrogen Bonding: Derivatives with primary amines (e.g., ethylamino) have H-bond donors, enhancing water solubility. In contrast, tertiary amines (e.g., dipropylamino) lack H-bond donors, reducing solubility . Salt Forms: The hydrochloride salt of 4-(methylamino)cyclohexanone increases polarity and stability, making it more suitable for pharmaceutical formulations .

Biological Activity

Cyclohexanone, 4-(dipropylamino)- is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclohexanone, 4-(dipropylamino)- is characterized by the presence of a dipropylamino group attached to the cyclohexanone ring. This structural feature is crucial for its interaction with various biological targets.

The biological activity of Cyclohexanone, 4-(dipropylamino)- is primarily attributed to its ability to interact with specific enzymes and receptors. The dipropylamino group enhances the compound's reactivity and binding affinity, influencing several biochemical pathways.

  • Enzyme Interaction : The compound can act as an enzyme modulator, affecting metabolic pathways through competitive or non-competitive inhibition.
  • Receptor Binding : It has been shown to interact with opioid receptors, particularly the mu-opioid receptor, which plays a significant role in pain modulation.

Biological Activity

Research indicates that Cyclohexanone, 4-(dipropylamino)- exhibits significant biological activity. The following table summarizes its activity compared to other related compounds:

Compound NameAntimicrobial ActivityOpioid Receptor InteractionMechanism of Action
Cyclohexanone, 4-(dipropylamino)-ModerateStrongEnzyme interaction, receptor binding
4-(Dimethylamino)-4-phenylcyclohexanoneHighModerateReceptor modulation
CyclohexanoneLowMinimalLimited interaction

Case Studies and Research Findings

  • Analgesic Properties : A study demonstrated that Cyclohexanone, 4-(dipropylamino)- acts as an effective analgesic by binding to mu-opioid receptors. This interaction results in pain relief comparable to traditional opioids but with potentially fewer side effects .
  • Antimicrobial Activity : Comparative analyses have shown that this compound exhibits moderate antimicrobial properties. It is particularly effective against certain bacterial strains due to its ability to disrupt bacterial metabolic processes .
  • Therapeutic Applications : Investigations into the therapeutic potential of Cyclohexanone, 4-(dipropylamino)- suggest it could serve as a precursor in drug development for pain management and antibiotic resistance .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Cyclohexanone, 4-(dipropylamino)- is essential for optimizing its biological activity. Modifications to the dipropylamino group or cyclohexanone moiety can significantly alter its binding affinity and efficacy at target receptors.

  • Modification Studies : Research has indicated that altering substituents on the cyclohexanone ring can enhance receptor binding and improve analgesic potency .

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